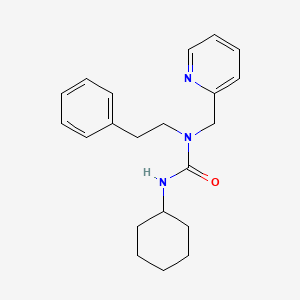![molecular formula C20H22F2N6 B15118540 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15118540.png)
5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and dry acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperidine derivatives .
Applications De Recherche Scientifique
5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives, piperidine derivatives, and pyrimidine derivatives. Examples include:
- 6-fluoroquinazoline
- 4-piperidinylmethyl
- N,6-dimethylpyrimidine
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of the rings contribute to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C20H22F2N6 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
5-fluoro-N-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H22F2N6/c1-13-18(22)20(26-11-23-13)27(2)10-14-5-7-28(8-6-14)19-16-9-15(21)3-4-17(16)24-12-25-19/h3-4,9,11-12,14H,5-8,10H2,1-2H3 |
Clé InChI |
IIWGUAOJJDZPLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one](/img/structure/B15118463.png)
![4-methyl-2-[(2-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118485.png)
![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline](/img/structure/B15118493.png)
![3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118499.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118503.png)
![N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B15118515.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B15118519.png)
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118523.png)
![2-[1-(3-Bromopyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118530.png)

![N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B15118536.png)
![9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118544.png)

![5-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B15118554.png)
